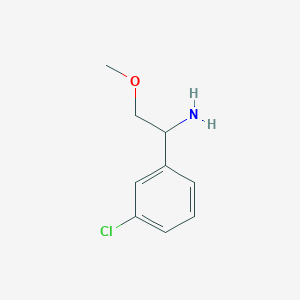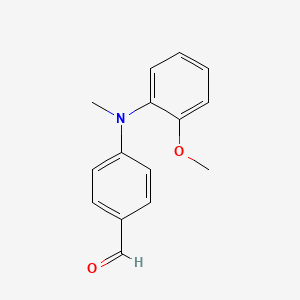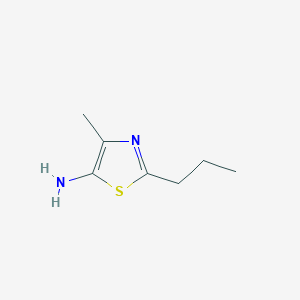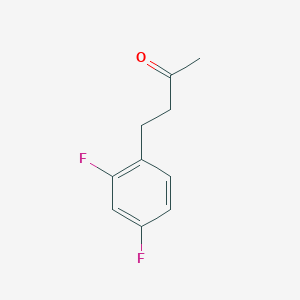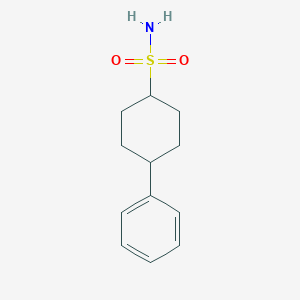
4-Phenylcyclohexane-1-sulfonamide
Vue d'ensemble
Description
4-Phenylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenylcyclohexane-1-sulfonamide were not found, sulfonamides are known to undergo various reactions. For instance, they can be used as alkyl transfer reagents to acids, alcohols, and phenols .Applications De Recherche Scientifique
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Methods : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Application : Sulfenamides, sulfinamides, and sulfonamides have been widely applied as building blocks in medical chemistry .
- Methods : The synthesis involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals .
- Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
- Application : Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings .
- Methods : The intensive utilization of sulfonamides has been leading to the widespread contamination of the environment with these xenobiotic compounds .
- Results : Bacteria inhabiting a wide diversity of environmental compartments have developed mechanisms to deal with these compounds .
Synthetic approaches and applications of sulfonimidates
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines
Living with sulfonamides: a diverse range of mechanisms
- Sulfonamides as an activating group, protecting group, leaving group and as a molecular scaffold
- Application : This review brings together the various applications and advantages of the sulfonamide motif in organic synthesis .
- Methods : The sulfonamide acts as an activating group, protecting group, leaving group and as a molecular scaffold .
- Results : The sulfonamide motif has found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
Orientations Futures
Sulfonamides, including 4-Phenylcyclohexane-1-sulfonamide, have potential for future research and development. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They also exhibit antiviral properties and can be used to develop drugs against various viruses .
Propriétés
IUPAC Name |
4-phenylcyclohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBOBULEAFYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



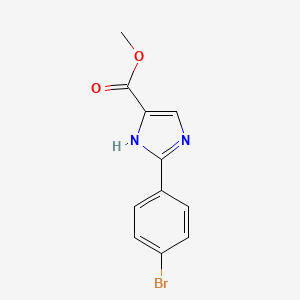
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)
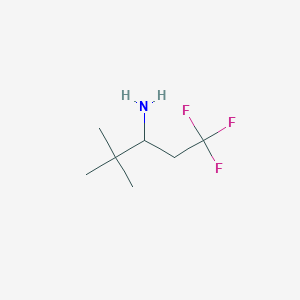
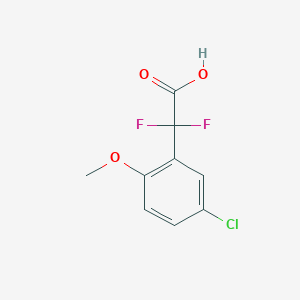
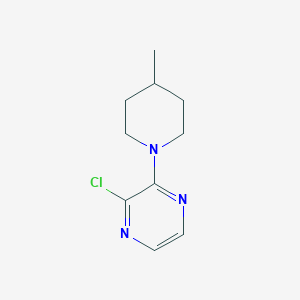
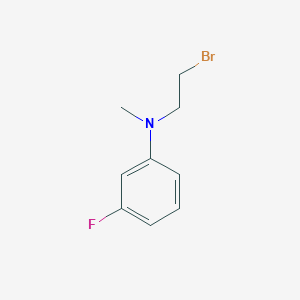
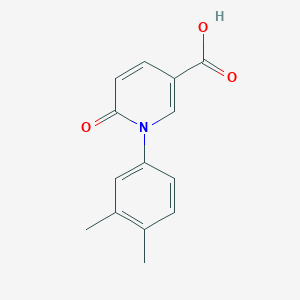
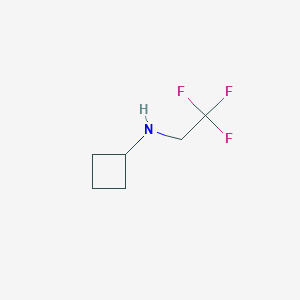
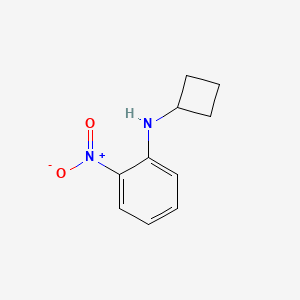
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
